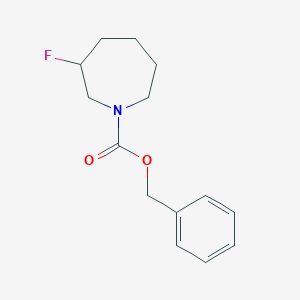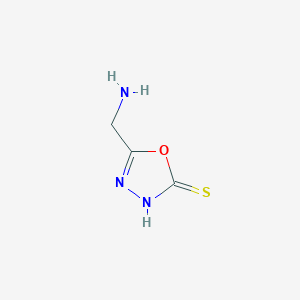![molecular formula C8H18ClNO2 B15303083 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a hydrochloride salt form of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol, which is an organic compound containing an oxane ring substituted with an aminomethyl group and an ethanol group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the oxane ring.
Addition of the Ethanol Group: The ethanol group can be added through a nucleophilic substitution or addition reaction, where an alcohol reacts with a suitable electrophile on the oxane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with specific reaction conditions tailored to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary alcohols.
科学的研究の応用
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, while the oxane ring and ethanol group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
These compounds share similar structural features, such as the oxane ring and aminomethyl group, but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
2-[4-(aminomethyl)oxan-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7-8(1-4-10)2-5-11-6-3-8;/h10H,1-7,9H2;1H |
InChIキー |
XWIDEVVABHKGNT-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CCO)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
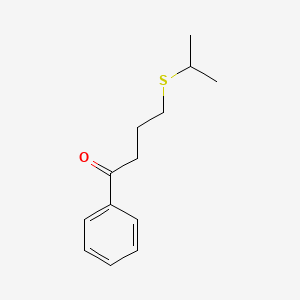
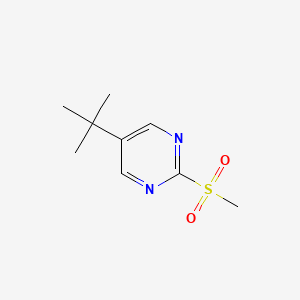
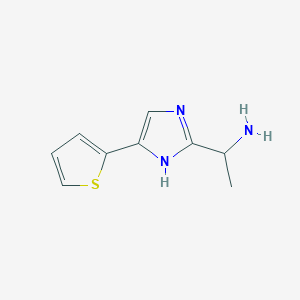
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
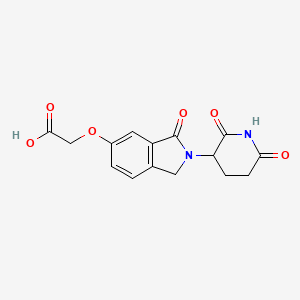
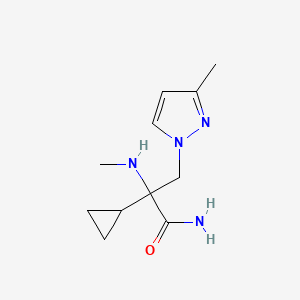
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
